molecular formula C10H10BrF5INSi B6350596 2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% CAS No. 1408279-47-9

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97%

Cat. No. B6350596
CAS RN: 1408279-47-9
M. Wt: 474.08 g/mol
InChI Key: YLUQFCLTLYZIED-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine (2BI6PE3TMP) is an organic compound with a molecular weight of 488.92 g/mol and a melting point of 136-139°C. It is a versatile reagent used in a variety of organic synthesis reactions. The compound is commonly used in the synthesis of heterocyclic compounds and the preparation of pharmaceutical intermediates. 2BI6PE3TMP has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and the preparation of pharmaceutical intermediates. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antiviral agents. Additionally, it has been used in the synthesis of phosphodiesterase inhibitors, which are used to treat hypertension and other cardiovascular diseases.

Mechanism of Action

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% acts as a Lewis acid, which facilitates the formation of covalent bonds between molecules. The compound is able to form a complex with a variety of substrates, including amines, alcohols, and carboxylic acids, allowing it to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% has not been reported to have any significant biochemical or physiological effects. The compound is not known to be toxic and has not been reported to cause any adverse health effects in humans.

Advantages and Limitations for Lab Experiments

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% has several advantages for use in laboratory experiments. The compound is relatively stable, has a high purity (97%), and is relatively inexpensive. Additionally, the compound is relatively easy to synthesize, making it a convenient reagent for use in organic synthesis reactions. However, the compound has some limitations. It is not soluble in water and is not very soluble in organic solvents. Additionally, the compound is not very stable at high temperatures and is prone to decomposition.

Future Directions

There are several potential future directions for research involving 2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97%. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and medicinal chemistry. Additionally, further research could be conducted to investigate the compound's potential use as a catalyst in organic synthesis reactions. Finally, additional research could be conducted to explore the compound's potential use as a reagent in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antiviral agents.

Synthesis Methods

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97% can be synthesized from the reaction of 5-iodo-2-bromo-6-pentafluoroethoxy-3-trimethylsilylpyridine with bromine in acetonitrile, followed by hydrolysis with aqueous sodium hydroxide. The reaction is typically carried out at room temperature and has been reported to yield a product with a purity of 97%.

properties

IUPAC Name

[2-bromo-5-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF5INSi/c1-19(2,3)6-4-5(17)7(18-8(6)11)9(12,13)10(14,15)16/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUQFCLTLYZIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(N=C1Br)C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF5INSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine

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